4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
4-Methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a molecular formula of C19H22N6O3 and a molecular weight of 382.426 . This compound is a hydrazone derivative, which is formed by the reaction of hydrazine with an aldehyde or ketone. Hydrazones are known for their stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of 4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols .
Scientific Research Applications
4-Methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for studying biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins or nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds to 4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include other hydrazone derivatives such as:
- 4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly useful in specific applications .
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+ |
InChI Key |
OZZLMJCSHCDFEI-KEBDBYFISA-N |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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